
EC 2.2.1.1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 2.2.1.1, also known as transketolase, is an enzyme that plays a crucial role in the pentose phosphate pathway. This enzyme is responsible for transferring two-carbon units from ketose donors to aldose acceptors, facilitating the interconversion of sugars. Transketolase is a thiamine-diphosphate-dependent enzyme and is found in a variety of organisms, including bacteria, plants, and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Transketolase can be isolated and purified from various sources, including yeast and bacteria. The enzyme is typically extracted using buffer solutions and purified through techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .
Industrial Production Methods: In industrial settings, transketolase is produced using recombinant DNA technology. Genes encoding transketolase are inserted into suitable host organisms, such as Escherichia coli, which are then cultured in large bioreactors. The enzyme is harvested from the cultured cells and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: Transketolase primarily catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors. The main reaction involves the conversion of D-glyceraldehyde 3-phosphate and D-sedoheptulose 7-phosphate to D-ribose 5-phosphate and D-xylulose 5-phosphate .
Common Reagents and Conditions: The enzyme requires thiamine diphosphate as a cofactor for its activity. The reactions typically occur in aqueous buffer solutions at physiological pH and temperature conditions .
Major Products: The major products of transketolase-catalyzed reactions are D-ribose 5-phosphate and D-xylulose 5-phosphate, which are important intermediates in the pentose phosphate pathway .
Scientific Research Applications
Transketolase has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and sugar derivatives.
Biology: The enzyme is studied for its role in cellular metabolism and its involvement in various metabolic pathways.
Medicine: Transketolase activity is investigated in relation to diseases such as diabetes and cancer. It is also explored as a potential target for drug development.
Industry: The enzyme is utilized in the production of rare sugars and sugar alcohols, which have applications in food and pharmaceutical industries
Mechanism of Action
Transketolase catalyzes the transfer of two-carbon units through a mechanism that involves the formation of a covalent intermediate between the enzyme and the substrate. The thiamine diphosphate cofactor plays a critical role in stabilizing this intermediate. The enzyme facilitates the cleavage of the donor ketose and the subsequent transfer of the two-carbon unit to the acceptor aldose, forming the reaction products .
Comparison with Similar Compounds
Transaldolase (EC 2.2.1.2): Another enzyme in the pentose phosphate pathway that transfers three-carbon units.
Formaldehyde transketolase (EC 2.2.1.3): Catalyzes the transfer of two-carbon units from formaldehyde to acceptor molecules.
Uniqueness: Transketolase is unique in its ability to transfer two-carbon units specifically and its dependence on thiamine diphosphate as a cofactor. This specificity and cofactor requirement distinguish it from other enzymes in the pentose phosphate pathway .
Properties
CAS No. |
9014-48-6 |
|---|---|
Molecular Weight |
0 |
Synonyms |
EC 2.2.1.1; GLYCOLALDEHYDE TRANSFERASE; TRANSKETOLASE; transketolase from baker/'S yeast; Transketolase from bakers yeast (S. cerevisiae); Transketolase from E. coli; transketolase type X from bakers yeast; TRANSKETOLASE FROM BAKER/'S YEAST, ~15 U/ MG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide](/img/structure/B1166126.png)
![N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B1166128.png)

